molecular formula C13H19ClN2 B1304957 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline CAS No. 85896-15-7

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline

Cat. No.: B1304957
CAS No.: 85896-15-7
M. Wt: 238.75 g/mol
InChI Key: SZFJCDGNNBDKBT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound has been shown to bind to certain proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, including enzymes and proteins. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, making it more water-soluble and easier to excrete. The interaction with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to readily cross cell membranes and distribute throughout the body.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can affect its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

The synthesis of 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline typically involves the reaction of 3-chloroaniline with N-cyclohexyl-N-methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(15)9-12(13)14/h7-9,11H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJCDGNNBDKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235216
Record name 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85896-15-7
Record name 2-Chloro-N1-cyclohexyl-N1-methyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85896-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline
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Record name 3-chloro-4-(N-cyclohexyl-N-methylamino)aniline
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Record name 3-CHLORO-4-(N-CYCLOHEXYL-N-METHYLAMINO)ANILINE
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